
4-(Benzylsulfanyl)-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzylsulfanyl)-L-phenylalanine is an organic compound that features a benzylsulfanyl group attached to the phenylalanine amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a benzylthiol reacts with a halogenated phenylalanine derivative under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(Benzylsulfanyl)-L-phenylalanine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzylsulfanyl)-L-phenylalanine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding phenylalanine.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenylalanine.
Substitution: Various substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
4-(Benzylsulfanyl)-L-phenylalanine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Industrial Chemistry: It serves as an intermediate in the synthesis of complex organic molecules used in various industries.
Mecanismo De Acción
The mechanism of action of 4-(Benzylsulfanyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylsulfanyl group can modulate the activity of these targets by altering their conformation or binding affinity . This modulation can lead to changes in biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzylsulfonyl)-L-phenylalanine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
4-(Methylsulfanyl)-L-phenylalanine: Contains a methylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness
4-(Benzylsulfanyl)-L-phenylalanine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity and binding affinity to certain molecular targets, making it valuable for specific applications in medicinal chemistry and biochemical research .
Propiedades
Número CAS |
88170-98-3 |
|---|---|
Fórmula molecular |
C16H17NO2S |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-benzylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO2S/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 |
Clave InChI |
HPVTVJZROKJLNI-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-hydroxybenzoic acid](/img/structure/B13471876.png)
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B13471878.png)
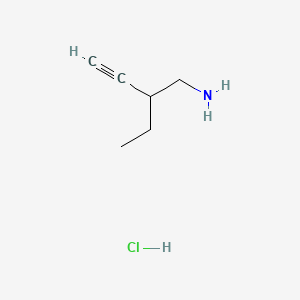
![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate](/img/structure/B13471896.png)
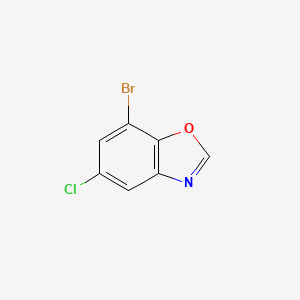
![Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide](/img/structure/B13471922.png)
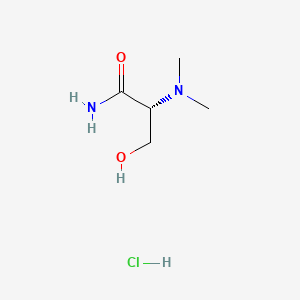
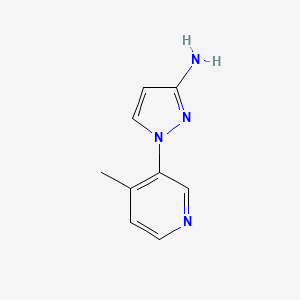
![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
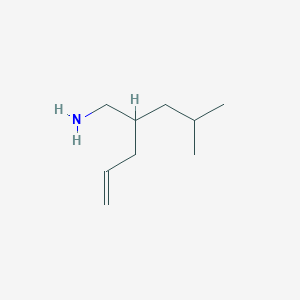
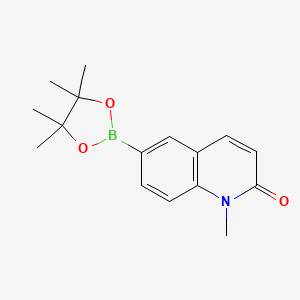
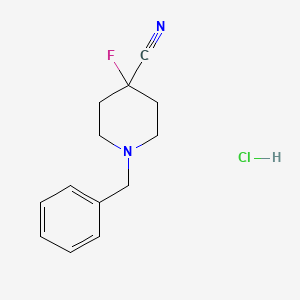
![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
